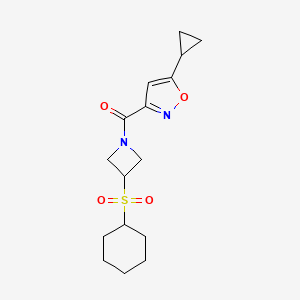

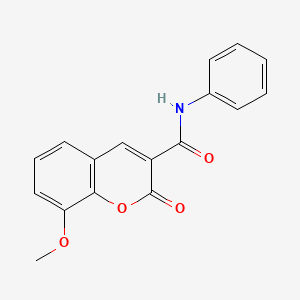

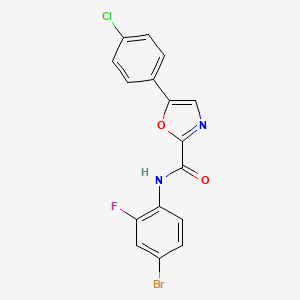

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of a similar compound, “N-(2-methyl-1,3-dioxoisoindol-4-yl)-2-phenylacetamide”, has a molecular weight of 294.31. The exact structure of “N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide” might differ slightly.Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, “N-(2-methyl-1,3-dioxoisoindol-4-yl)acetamide”, are not fully detailed in the search results . The properties of “this compound” might be similar or different depending on its exact structure.科学的研究の応用

Synthesis and Biological Activities

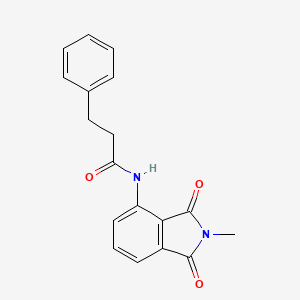

A series of derivatives of N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide have been synthesized and evaluated for various biological activities. Notable among these is a study by Asadollahi et al. (2019), which synthesized N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives and evaluated their antiepileptic activity. They found that certain compounds demonstrated significant antiepileptic effects, with one compound showing even higher latency time than thalidomide, a well-known antiepileptic drug (Asadollahi et al., 2019).

Radiosynthesis and PET Imaging

Kil et al. (2014) conducted a study involving the synthesis of 4-phthalimide derivatives of N-(3-chlorophenyl)-2-picolinamide, which were evaluated as potential ligands for PET imaging of mGlu4 in the brain. One of the compounds showed improved binding affinity and was subsequently labeled with 18F for PET imaging studies (Kil et al., 2014).

Chemoselective Reactions and Synthesis of Pharmacophores

Research by Hajji et al. (2002) focused on the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles, leading to the synthesis of chiral hexahydro-4-pyrimidinones and oxazolidines. This study contributes to the development of new pharmacophores for medicinal chemistry (Hajji et al., 2002).

Inhibitive Effects in Corrosion

Leçe et al. (2008) investigated Schiff base compounds containing this compound, finding them to be effective corrosion inhibitors for mild steel in acidic solutions. This suggests potential applications in materials science and engineering (Leçe et al., 2008).

Antimicrobial Properties

A study by Fuloria et al. (2009) synthesized derivatives of 3-phenylpropane hydrazide and evaluated their antimicrobial properties. The results indicated that certain compounds exhibited significant antibacterial and antifungal activities, highlighting their potential in antimicrobial drug development (Fuloria et al., 2009).

作用機序

The mechanism of action for this compound is not specified in the search results. Compounds with similar structures can have diverse applications in scientific research.

Safety and Hazards

特性

IUPAC Name |

N-(2-methyl-1,3-dioxoisoindol-4-yl)-3-phenylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-20-17(22)13-8-5-9-14(16(13)18(20)23)19-15(21)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWHLSMVDJBONX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2945006.png)

![2-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2945007.png)

![N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzofuran-2-carboxamide](/img/structure/B2945018.png)

![N-{[4-(pyridin-4-yl)phenyl]methyl}but-2-ynamide](/img/structure/B2945019.png)

![N-[4-(1H-imidazol-1-yl)phenyl]-4-{[4-(1H-imidazol-1-yl)phenyl]sulfamoyl}-1H-pyrrole-2-carboxamide](/img/structure/B2945025.png)

![1-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B2945027.png)